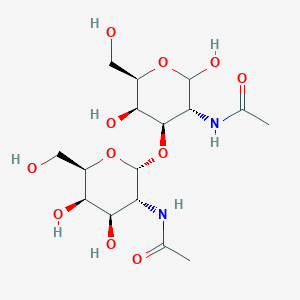

(GalNAc)2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

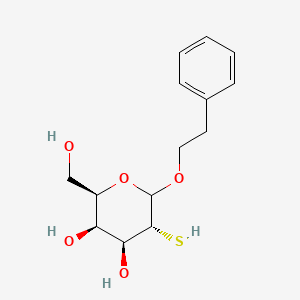

N-Acetylgalactosamine (GalNAc) is an amino sugar derivative of galactose. It is commonly used as a targeting ligand in investigational antisense oligonucleotides and small interfering RNA (siRNA) therapies targeted to the liver. This compound binds to the asialoglycoprotein receptors on hepatocytes, facilitating the delivery of therapeutic agents to the liver .

準備方法

The synthesis of N-Acetylgalactosamine-oligonucleotide conjugates involves the use of GalNAc phosphoramidite and triple-GalNAc CPG solid support. The conjugation reaction can be accomplished using solution-phase or solid-phase techniques .

化学反応の分析

N-Acetylgalactosamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include dichloroacetic acid (DCA) in dichloromethane (DCM) for detritylation . The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

N-Acetylgalactosamine-siRNA conjugates have shown significant potential in genetic therapy. These conjugates are used to selectively suppress target genes through antisense and RNA interference mechanisms . The liver-targeted delivery of oligonucleotides with N-Acetylgalactosamine conjugation has been evaluated in multiple preclinical and clinical trials, demonstrating improved cellular uptake and tissue-specific delivery . Additionally, N-Acetylgalactosamine is used in the development of novel therapeutics for the treatment of genetic diseases .

作用機序

N-Acetylgalactosamine exerts its effects by binding to the asialoglycoprotein receptors on hepatocytes, facilitating receptor-mediated endocytosis. This interaction enables the targeted delivery of therapeutic agents to the liver, enhancing their efficacy and reducing off-target effects . The RNA-induced silencing complex (RISC) mediated by the siRNA antisense chain plays a crucial role in downregulating target gene expression .

類似化合物との比較

N-Acetylgalactosamine is similar to other amino sugar derivatives such as N-Acetylglucosamine and galactosamine. its unique ability to target the asialoglycoprotein receptors on hepatocytes makes it particularly valuable for liver-targeted therapies . Other compounds used in nucleic acid therapeutics include nusinersen, patisiran, and givosiran, which also utilize specific targeting mechanisms to deliver therapeutic effects .

特性

分子式 |

C16H28N2O11 |

|---|---|

分子量 |

424.40 g/mol |

IUPAC名 |

N-[(2S,3R,4R,5R,6R)-2-[(3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C16H28N2O11/c1-5(21)17-9-13(25)11(23)7(3-19)28-16(9)29-14-10(18-6(2)22)15(26)27-8(4-20)12(14)24/h7-16,19-20,23-26H,3-4H2,1-2H3,(H,17,21)(H,18,22)/t7-,8-,9-,10-,11+,12+,13-,14-,15?,16-/m1/s1 |

InChIキー |

FJGXDMQHNYEUHI-GGIAXZSGSA-N |

異性体SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1O[C@H]2[C@H]([C@H](OC([C@@H]2NC(=O)C)O)CO)O)CO)O)O |

正規SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)CO)O)NC(=O)C)CO)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[[(1Z)-1-(3-Chlorophenyl)-1-propenyl]oxy](1,1-dimethylethyl)dimethyl-silane; 1-Chloro-3-[(1Z)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propen-1-yl]benzene](/img/structure/B15061800.png)

![2-[2-[2-[2-[2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethanamine;chloride](/img/structure/B15061849.png)

![(3aR,6S,8aS)-2-benzyl-6-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B15061853.png)

![di-tert-butyl((2S,3S)-3-(tert-butyl)-4-phenoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide](/img/structure/B15061869.png)

![((3aR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl sulfamate](/img/structure/B15061881.png)